![molecular formula C14H9F3N4O4S B13379768 2-[2-({5-nitro-2-thienyl}methylene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13379768.png)
2-[2-({5-nitro-2-thienyl}methylene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({5-nitro-2-thienyl}methylene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted with 3-(trifluoromethyl)phenyl isocyanate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-({5-nitro-2-thienyl}methylene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The thienyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the thienyl or phenyl rings .
Scientific Research Applications
2-[2-({5-nitro-2-thienyl}methylene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[2-({5-nitro-2-thienyl}methylene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s nitro and hydrazino groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and proteins to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(((2-((5-nitro-2-thienyl)methylene)hydrazino)carbothioyl)amino)benzoic acid
- 2-((5-nitro-3-thienyl)methylene)hydrazino)pyridine
- 2-[2-({5-nitro-2-thienyl}methylene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide
Uniqueness
What sets 2-[2-({5-nitro-2-thienyl}methylene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide apart from similar compounds is its trifluoromethyl group, which can enhance its chemical stability and biological activity. This unique feature makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-[2-({5-nitro-2-thienyl}methylene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide (CAS No. 514219-67-1) is a synthetic molecule that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticonvulsant, and anticancer properties, supported by data tables and case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C14H9F3N4O4S |
Molecular Weight | 386.31 g/mol |
CAS Number | 514219-67-1 |
Structural Characteristics
The compound features a thienyl group substituted with a nitro group, a hydrazino moiety, and a trifluoromethylphenyl group, which are believed to contribute to its biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to This compound exhibit significant antimicrobial properties. For instance, compounds containing thiazole and thienyl groups have shown moderate to good activity against various strains of bacteria and fungi.
Case Study: Antimicrobial Efficacy
A study published in RSC Advances evaluated the antimicrobial activity of synthesized compounds based on thiazole derivatives. The results demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating the potential applicability of this class of compounds in developing new antibiotics .
Anticonvulsant Activity
The anticonvulsant properties of this compound class have been explored through various animal models. The initial screening involved maximal electroshock (MES) tests and pentylenetetrazole-induced seizures.
Summary of Findings
- Active Compounds : Several derivatives showed significant protection against seizures in the MES test.
- Neurotoxicity Assessment : The rotarod test indicated acceptable safety profiles for some compounds, with minimal neurotoxic effects observed at therapeutic doses .
Anticancer Activity
Emerging research suggests that compounds with similar structures may also possess anticancer properties. The incorporation of the hydrazino group is hypothesized to enhance cytotoxic effects against cancer cell lines.
Research Insights
A study highlighted the synthesis of hydrazone derivatives, which exhibited promising anticancer activity against various human cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-[2-({5-nitro-2-thienyl}methylene)hydrazino]-... | Staphylococcus aureus | 32 µg/mL |
3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)... | E. coli | 16 µg/mL |
Table 2: Anticonvulsant Activity Results
Compound Name | MES Test Result | Neurotoxicity (Rotarod Test) |
---|---|---|
2-[2-({5-nitro-2-thienyl}methylene)hydrazino]-... | Significant Protection | Minimal Neurotoxicity |
N-(3-trifluoromethyl)anilide derivatives | Moderate Protection | No Impairment |
Properties
Molecular Formula |
C14H9F3N4O4S |
---|---|
Molecular Weight |
386.31 g/mol |
IUPAC Name |
N'-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C14H9F3N4O4S/c15-14(16,17)8-2-1-3-9(6-8)19-12(22)13(23)20-18-7-10-4-5-11(26-10)21(24)25/h1-7H,(H,19,22)(H,20,23)/b18-7+ |
InChI Key |
MLVOVXOTFAAGBH-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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